3,5-Dibromo-2-isopropoxybenzaldehyde CAS 832673-99-1
3,5-Dibromo-2-isopropoxybenzaldehyde CAS 832673-99-1
An In-Depth Technical Guide to 3,5-Dibromo-2-isopropoxybenzaldehyde
Authored by a Senior Application Scientist
Abstract
3,5-Dibromo-2-isopropoxybenzaldehyde (CAS 832673-99-1) is a halogenated aromatic aldehyde that presents significant opportunities as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde "handle," two bromine atoms for potential cross-coupling reactions, and an isopropoxy group to enhance solubility and modulate electronic properties—makes it a valuable precursor for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson etherification, predicted spectral data for characterization, and an exploration of its potential applications in drug discovery.
Physicochemical and Structural Data
A thorough understanding of a compound's physical properties is foundational to its application in research. The key data for 3,5-Dibromo-2-isopropoxybenzaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 832673-99-1 | User Provided |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | Calculated |
| Molecular Weight | 321.99 g/mol | Calculated[1] |
| IUPAC Name | 3,5-dibromo-2-(propan-2-yloxy)benzaldehyde | Standard Nomenclature |
| Canonical SMILES | CC(C)OC1=C(C=O)C=C(C=C1Br)Br | Standard Nomenclature |
| Appearance | Predicted: Off-white to pale yellow solid | Inferred from similar compounds |
| LogP | ~3.84 | Predicted[1] |
| Hydrogen Bond Acceptors | 2 | Calculated[1] |
| Hydrogen Bond Donors | 0 | Calculated |
| Fsp³ | 0.3 | Calculated[1] |
Synthesis and Mechanistic Rationale
The target compound is most logically and efficiently synthesized from its phenolic precursor, 3,5-Dibromo-2-hydroxybenzaldehyde (also known as 3,5-dibromosalicylaldehyde, CAS 90-59-5). The synthetic strategy involves a classic Williamson ether synthesis, a robust and widely used method for forming ethers.
Synthetic Pathway Overview
The reaction proceeds in a single, high-yielding step from the commercially available precursor. The phenolic hydroxyl group is first deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces a halide from an isopropyl electrophile via an Sₙ2 reaction.
Caption: Synthetic route from 3,5-Dibromo-2-hydroxybenzaldehyde to the target compound.
Causality and Experimental Choices
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Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenol (pKa ~8) but not so strong that it would promote side reactions. It is also inexpensive, easy to handle, and can be removed by simple filtration.
-
Choice of Alkylating Agent: 2-Bromopropane is a readily available and effective electrophile. Isopropyl iodide could also be used and may be more reactive, but 2-bromopropane is often sufficient and more cost-effective.
-
Choice of Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions. They effectively solvate the potassium cation without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction rate.
-
Temperature: Heating the reaction to reflux ensures a sufficient rate of reaction to proceed to completion within a reasonable timeframe (typically 4-12 hours).
Detailed Experimental Protocol
Objective: To synthesize 3,5-Dibromo-2-isopropoxybenzaldehyde.
Materials:
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
2-Bromopropane (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask until the solids are suspended (approx. 0.1 M concentration). Begin vigorous stirring. Add 2-bromopropane (1.5 eq) to the suspension via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3,5-Dibromo-2-isopropoxybenzaldehyde.
Spectral Data and Characterization (Predicted)
Confirming the structure and purity of the synthesized product is critical. The following table outlines the expected spectral data based on the compound's structure.
| Technique | Expected Features |
| ¹H NMR | δ ~10.3 ppm (s, 1H, -CHO) ; δ ~7.9 ppm (d, 1H, Ar-H) ; δ ~7.8 ppm (d, 1H, Ar-H) ; δ ~4.6 ppm (septet, 1H, -OCH(CH₃)₂) ; δ ~1.4 ppm (d, 6H, -OCH(CH₃)₂) |
| ¹³C NMR | δ ~190 ppm (C=O) ; δ ~158 ppm (C-OAr) ; δ ~140, 135, 125 ppm (Ar-C) ; δ ~118, 115 ppm (Ar-C-Br) ; δ ~75 ppm (-OCH(CH₃)₂) ; δ ~22 ppm (-OCH(CH₃)₂) |
| IR (cm⁻¹) | ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch) ; ~1690 cm⁻¹ (Aromatic C=O stretch) ; ~1580, 1470 cm⁻¹ (Aromatic C=C stretch) ; ~1250 cm⁻¹ (Aryl-O-Alkyl Ether C-O stretch) |
| Mass Spec (EI) | M⁺ peak at m/z ~322 ; Isotopic pattern for Br₂: M⁺ (~320), M⁺+2 (~322), M⁺+4 (~324) in a characteristic 1:2:1 ratio . |
Applications in Research and Drug Development
Substituted benzaldehydes are foundational scaffolds in synthetic chemistry.[5] The unique combination of functional groups in 3,5-Dibromo-2-isopropoxybenzaldehyde makes it a precursor for several classes of compounds with potential therapeutic value.
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Scaffold for Biologically Active Molecules: The aldehyde group is a versatile functional handle for creating diverse molecular libraries. It can readily undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and condensations to produce Schiff bases and chalcones, which are known to possess a wide range of biological activities including antimicrobial and anticancer effects.[5]
-
Modulation of Physicochemical Properties: The isopropoxy group increases lipophilicity compared to its hydroxyl precursor, which can enhance membrane permeability and improve oral bioavailability—key considerations in drug design.[6]
-
Probing Structure-Activity Relationships (SAR): The two bromine atoms serve as vectors for further chemical modification. They can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to systematically explore the chemical space around the core scaffold, which is a crucial step in optimizing a compound's potency and selectivity for a biological target.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Safety, Handling, and Storage
While specific toxicity data for 3,5-Dibromo-2-isopropoxybenzaldehyde is not available, prudent laboratory practice dictates handling it with care, based on data from its precursor, 3,5-Dibromo-2-hydroxybenzaldehyde.[7][8]
-
Hazard Classification: Expected to be a skin and eye irritant.[7][8] May be harmful if swallowed or inhaled.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed and away from strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Skin: Wash off immediately with soap and plenty of water.[7]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[7]
-
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dibromo-2-hydroxybenzaldehyde.
- TCI Chemicals. (2025, June 5). Safety Data Sheet: 3,5-Dibromosalicylaldehyde.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- PrepChem.com. (n.d.). Synthesis of 3',5'-dibromo-2,4'-dihydroxybenzanilide.
- Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
- PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101250097B - Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Fluorochem. (n.d.). 3,5-DIBROMO-4-ISOPROPOXYBENZALDEHYDE.
- Royal Society of Chemistry. (n.d.). Vapour phase isopropylation of phenol with isopropyl acetate. RSC Advances.
- PubChem. (n.d.). 3,5-Dibromo-2,4-dihydroxybenzaldehyde. National Center for Biotechnology Information.
- PMC. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols. National Center for Biotechnology Information.
- ResearchGate. (2025, August 5). Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay.
- Sigma-Aldrich. (n.d.). 3,5-DIBROMO-2-HYDROXYBENZALDEHYDE N-CYCLOHEXYLTHIOSEMICARBAZONE.
- ResearchGate. (n.d.). Effect of WHSV on the isopropylation of phenol with IPA over H-beta.
- ChemDiv. (n.d.). Compound 3,5-dibromo-2-hydroxybenzaldehyde.
- ResearchGate. (n.d.). 3,5-Dibromo-2-hydroxybenzaldehyde.
- NIST. (n.d.). 3,5-Dibromosalicylaldehyde. NIST WebBook.
- Chemspace. (n.d.). 3,5-dibromo-2-hydroxybenzaldehyde.
- Synchem. (n.d.). 3,5-Dibromo-2-(2,4-dibromophenoxy)benzaldehyde.
- ChemicalBook. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde(2973-77-5)IR1.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-isopropoxybenzaldehyde.
- BLD Pharm. (n.d.). 486996-44-5|3,5-Dibromo-4-isopropoxybenzaldehyde.
- Google Patents. (n.d.). CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
- BenchChem. (2025). Application Notes and Protocols: 3,5-Dihydroxybenzaldehyde as a Versatile Precursor in Drug Discovery.
- Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Supporting Information.
- MDPI. (2019, April 19). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway.
- PubMed. (2008, April 4). 3,5-Dibromo-2-hydroxy-benzaldehyde. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION Determinants of the efficiency of photon upconversion by triplet-triplet annihilation.
- Chemical Society Reviews (RSC Publishing). (2024, January 16). Prodrugs as empowering tools in drug discovery and development.
- MedChemExpress. (n.d.). Benzaldehyde.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Compound 3,5-dibromo-2-hydroxybenzaldehyde - Chemdiv [chemdiv.com]
- 3. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]
- 4. 3,5-dibromo-2-hydroxybenzaldehyde - C7H4Br2O2 | CSSB00000186754 [chem-space.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
